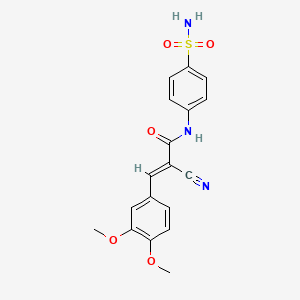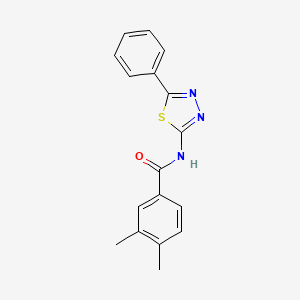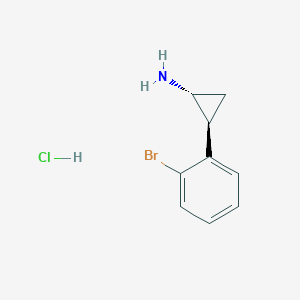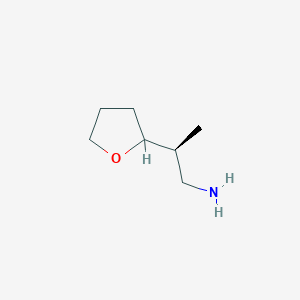![molecular formula C12H15NO4S B2500296 3-{4-[(Propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid CAS No. 926199-80-6](/img/structure/B2500296.png)
3-{4-[(Propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-{4-[(Propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid is a chemical entity that appears to be related to various sulfamoyl-containing compounds. These compounds are often involved in the synthesis of pharmaceuticals and dyes, and they can exhibit a range of biological activities. The specific compound is not directly mentioned in the provided papers, but insights can be drawn from related research.
Synthesis Analysis
The synthesis of related compounds involves condensation reactions, as seen in the first paper, where sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester is used as a catalyst for the condensation of aromatic aldehydes with 3-methyl-l-phenyl-5-pyrazolone, yielding bis(pyrazolones) . In the context of this compound, a similar approach might be employed, possibly involving a sulfamoyl transfer step to introduce the sulfamoyl group onto an aromatic ring.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound can be elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy. For instance, the synthesis of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid involved the use of 1H NMR, 13C NMR, and FTIR to confirm the structure . These techniques would likely be applicable in analyzing the structure of the compound .
Chemical Reactions Analysis
The chemical reactions involving sulfamoyl compounds can be complex. The second paper describes the resolution of a nonsteroidal antiandrogen, which involves the separation of diastereomers and subsequent hydrolysis and oxidation steps . This indicates that the sulfamoyl group can participate in stereospecific interactions, which could be relevant for the synthesis and reactions of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfamoyl-containing compounds can be diverse. The third paper provides an example where the electronic properties of a synthesized dye were analyzed using ultraviolet-visible absorption spectroscopy, and its electrochemical behavior was studied through cyclic voltammetry . Thermal properties were also examined using thermogravimetric analysis (TG-DTA). Similar analyses would be pertinent for understanding the properties of this compound, including its stability, electronic characteristics, and thermal behavior.
科学的研究の応用
Environmental Degradation and Monitoring
Polyfluoroalkyl chemicals, which include substances like 3-{4-[(Propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid, have been extensively used in numerous applications due to their unique chemical properties. Research has focused on their environmental fate, specifically looking into microbial degradation as a pathway to mitigate their persistence in ecosystems. Studies like those by Liu and Avendaño (2013) review the microbial degradation of these compounds, highlighting the transformation of polyfluoroalkyl chemicals into perfluoroalkyl acids through environmental processes, and suggest further investigation into biodegradation pathways to better understand their environmental impact and degradation mechanisms (Liu & Avendaño, 2013).
Anticancer Properties
Cinnamic acid derivatives, closely related in structure to this compound, have garnered attention for their anticancer potentials. The study by De, Baltas, and Bedos-Belval (2011) reviews the synthesis and biological evaluation of cinnamic acid and its derivatives as anticancer agents. This research emphasizes the need for more comprehensive studies on these compounds to exploit their therapeutic potential fully, suggesting that modifications in their chemical structure could enhance their efficacy as anticancer agents (De, Baltas, & Bedos-Belval, 2011).
Environmental Contamination and Health Risks
The widespread use of per- and polyfluoroalkyl substances (PFAS), including compounds similar to this compound, has led to significant environmental and health concerns. Domingo and Nadal (2019) conducted a review on human exposure to PFAS through drinking water, summarizing recent studies on the concentrations of these substances in water sources and the associated health risks. The review highlights the need for ongoing monitoring and evaluation of PFAS levels in drinking water to manage and mitigate potential health risks effectively (Domingo & Nadal, 2019).
Safety and Hazards
特性
IUPAC Name |
(E)-3-[4-(propan-2-ylsulfamoyl)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-9(2)13-18(16,17)11-6-3-10(4-7-11)5-8-12(14)15/h3-9,13H,1-2H3,(H,14,15)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZAOWXWUFOQKI-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide](/img/structure/B2500213.png)

![(1Z)-N'-hydroxy-2-[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanimidamide](/img/structure/B2500217.png)

![N-(2-Bromoethyl)-N'-[2-(2,4-dimethylphenyl)sulfanylphenyl]ethane-1,2-diamine;hydrobromide](/img/structure/B2500219.png)

![2-[[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2500221.png)


![3-(tert-butyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2500228.png)



![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2500235.png)